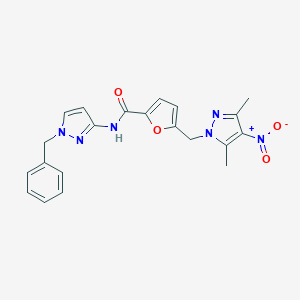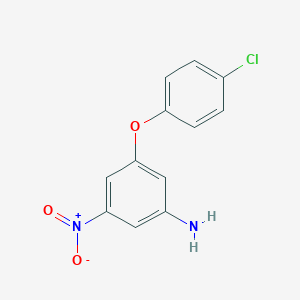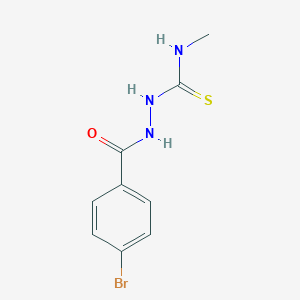![molecular formula C11H11N5O4 B279875 (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid, also known as TEA, is a chemical compound used in scientific research. It is a tetrazole-containing amino acid derivative that has been shown to have potential therapeutic applications.
作用机制
The mechanism of action of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid involves the inhibition of enzymes that are involved in the production of reactive oxygen species. This leads to a reduction in oxidative stress, which is known to contribute to the development of various diseases. (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of using (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid in lab experiments is its ability to inhibit the activity of enzymes that are involved in the production of reactive oxygen species. This makes it a useful tool for studying the role of oxidative stress in various diseases. However, one of the limitations of using (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid in lab experiments.
未来方向
There are several future directions for the study of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid. One area of research is the development of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid derivatives with improved pharmacological properties. Another area of research is the study of the effects of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid on the gut microbiome, which has been shown to play a role in the development of various diseases. In addition, the potential use of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid is a chemical compound that has potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid inhibits the activity of enzymes that are involved in the production of reactive oxygen species, which is known to contribute to the development of various diseases. (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the study of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid, and further research is needed to fully understand its potential therapeutic applications.
合成方法
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid can be synthesized using a multistep process that involves the reaction of 4-(1H-tetrazol-1-yl)aniline with ethyl 2-bromoacetate, followed by hydrolysis and decarboxylation. The final product is obtained after purification using column chromatography. This method has been reported in several scientific papers and has been shown to be effective in producing high yields of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid.
科学研究应用
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are known to contribute to the development of various diseases.
属性
分子式 |
C11H11N5O4 |
|---|---|
分子量 |
277.24 g/mol |
IUPAC 名称 |
2-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethoxy]acetic acid |
InChI |
InChI=1S/C11H11N5O4/c17-10(5-20-6-11(18)19)13-8-1-3-9(4-2-8)16-7-12-14-15-16/h1-4,7H,5-6H2,(H,13,17)(H,18,19) |
InChI 键 |
BNVLZIQCHJVDRL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)COCC(=O)O)N2C=NN=N2 |
规范 SMILES |
C1=CC(=CC=C1NC(=O)COCC(=O)O)N2C=NN=N2 |
溶解度 |
41.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)
![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)

![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)

![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)
